molecular formula C24H38O6Si B12519380 Tris[(3-ethyloxetan-3-yl)methoxy](phenyl)silane CAS No. 675571-58-1

Tris[(3-ethyloxetan-3-yl)methoxy](phenyl)silane

Cat. No.: B12519380
CAS No.: 675571-58-1
M. Wt: 450.6 g/mol
InChI Key: VDGUYUQZQPNRAW-UHFFFAOYSA-N
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Description

Tris(3-ethyloxetan-3-yl)methoxysilane is a chemical compound with the molecular formula C20H38O6Si. It is known for its unique structure, which includes three oxetane rings and a phenyl group attached to a silicon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(3-ethyloxetan-3-yl)methoxysilane typically involves the reaction of phenyltrichlorosilane with 3-ethyloxetan-3-ylmethanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of Tris(3-ethyloxetan-3-yl)methoxysilane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tris(3-ethyloxetan-3-yl)methoxysilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tris(3-ethyloxetan-3-yl)methoxysilane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.

    Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.

    Medicine: Explored for its potential in developing new therapeutic agents.

    Industry: Utilized in the production of specialty coatings and adhesives.

Mechanism of Action

The mechanism of action of Tris(3-ethyloxetan-3-yl)methoxysilane involves its interaction with various molecular targets. The oxetane rings can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The phenyl group provides stability and enhances the compound’s ability to penetrate cell membranes .

Comparison with Similar Compounds

Similar Compounds

  • Tris(3-ethyloxetan-3-yl)methoxysilane
  • Tris(3-ethyloxetan-3-yl)methoxysilane
  • Tris(3-ethyloxetan-3-yl)methoxysilane

Uniqueness

Tris(3-ethyloxetan-3-yl)methoxysilane is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties compared to its analogs. The phenyl group enhances the compound’s stability and reactivity, making it more suitable for specific applications in materials science and organic synthesis .

Properties

CAS No.

675571-58-1

Molecular Formula

C24H38O6Si

Molecular Weight

450.6 g/mol

IUPAC Name

tris[(3-ethyloxetan-3-yl)methoxy]-phenylsilane

InChI

InChI=1S/C24H38O6Si/c1-4-22(12-25-13-22)18-28-31(21-10-8-7-9-11-21,29-19-23(5-2)14-26-15-23)30-20-24(6-3)16-27-17-24/h7-11H,4-6,12-20H2,1-3H3

InChI Key

VDGUYUQZQPNRAW-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC1)CO[Si](C2=CC=CC=C2)(OCC3(COC3)CC)OCC4(COC4)CC

Origin of Product

United States

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